1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C6H7F3N4O and its molecular weight is 208.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Investigations
- Vibrational Spectroscopy & Molecular Docking Studies : A study by Pillai et al. (2017) conducted vibrational spectroscopic investigations of a pyrazole derivative (similar to the requested compound). They found significant hyperpolarizability indicating potential for nonlinear optical (NLO) applications. Molecular docking studies suggested potential as a CDK2 inhibitor, indicating possible relevance in cancer research or drug design (Pillai et al., 2017).
Synthesis and Antimicrobial Activity
- Synthesis and Biological Evaluation : Bonacorso et al. (2012) reported the synthesis of trifluoromethyl-containing pyrazole derivatives. These compounds, including those similar to the requested compound, exhibited antimicrobial and antioxidant properties, indicating their potential in pharmaceutical applications (Bonacorso et al., 2012).
Antimicrobial and Antioxidant Properties
- Antimicrobial Evaluation : Ningaiah et al. (2014) synthesized a series of pyrazole integrated oxadiazoles with antimicrobial properties. The study indicated that derivatives like the requested compound could be potent antimicrobial agents (Ningaiah et al., 2014).
Molecular Docking and Spectroscopic Studies
- Molecular Docking & Spectroscopic Studies for Anti-Diabetic Agents : Karrouchi et al. (2021) investigated a pyrazole derivative through spectroscopic methods and molecular docking. They found that such compounds could act as potential anti-diabetic agents, highlighting another therapeutic application (Karrouchi et al., 2021).
Lithium Ion Battery Applications
- Application in Lithium Ion Batteries : A study by von Aspern et al. (2020) synthesized a methylated pyrazole derivative for high voltage applications in lithium-ion batteries. This indicates the potential of such compounds in improving battery performance (von Aspern et al., 2020).
Leishmanicidal Activity
- Leishmanicidal In Vitro Activities : Bernardino et al. (2006) studied the leishmanicidal in vitro activities of 1H-pyrazole-4-carbohydrazides. They found that some derivatives exhibited significant effectiveness against various Leishmania species, indicating potential as antiparasitic agents (Bernardino et al., 2006).
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c1-13-4(6(7,8)9)2-3(12-13)5(14)11-10/h2H,10H2,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCLXOSBQIDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158420 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-40-9 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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